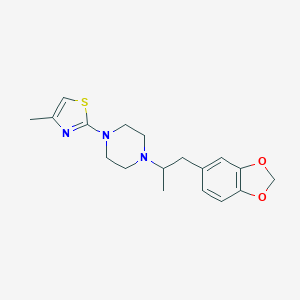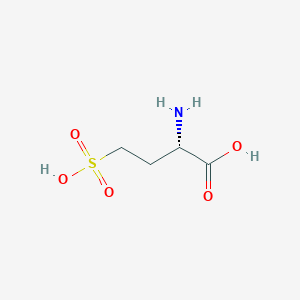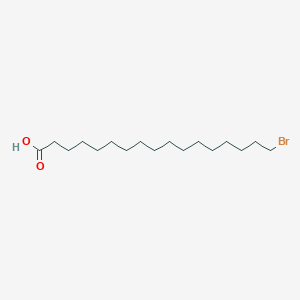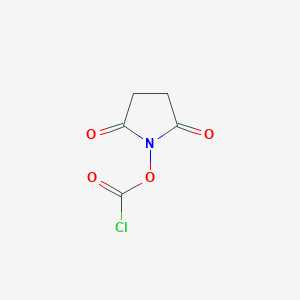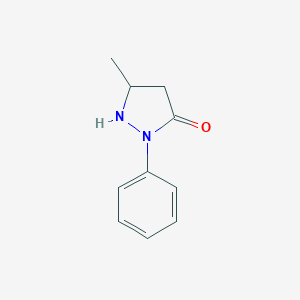
5-Methyl-2-phenylpyrazolidin-3-one
Übersicht
Beschreibung
5-Methyl-2-phenylpyrazolidin-3-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It appears as a pale brown solid .
Chemical Reactions Analysis
In a study on the electrochemical oxidation of 1-phenylpyrazolidin-3-ones, it was found that similar compounds behave in a manner similar to that of the parent 1-phenylpyrazolidin-3-one, with the major reaction pathway involving the formation of a 1-phenylpyrazolin-3-one .Wissenschaftliche Forschungsanwendungen
Pharmacological Studies : A study on 1-methyl-5-phenylpyrazolidin-3-one (a related compound) revealed promising anticonvulsant activity in animal tests. However, toxic manifestations in the hematopoietic tissues and liver of rats and dogs precluded its clinical trial in humans (Bass, Gray, & Larson, 1959).
Electrochemical Oxidation : The electrochemical oxidation of 1-phenylpyrazolidin-3-ones, including derivatives like 4-methyl- and 5-phenyl-substituted compounds, in acetonitrile, was studied. These compounds behave similarly to their parent compound, with the major reaction pathway involving the formation of a 1-phenylpyrazolin-3-one (Bellamy, Innes, & Hillson, 1982).
Photo- and Ionochromic Properties : Photochromic 5-phenylpyrazolidin-3-one-based azomethine imines were synthesized and studied for their spectral-luminescent properties. These compounds exhibit properties of ion-active molecular “off-on” switches of fluorescence when interacting with certain anions and represent a bifunctional chemosensor for specific cations and ions (Bren et al., 2018).
Antiproliferative Activity : Novel 4-acylpyrazolon-5-ato-dihalotin(IV) complexes derived from 1,2-dihydro-3-methyl-1-phenyl-4-(2,2-diphenylacetyl)pyrazol-5-one and related compounds were synthesized and showed in vitro antiproliferative activity against melanoma cell lines (Pettinari et al., 2006).
π-Electron Delocalization : A study on the crystal and molecular structures of 2-benzoyl-5-phenylpyrazolidin-3-one, a related compound, provided insights into π-electron delocalization and molecular interactions, contributing to the understanding of the chemical behavior of these compounds (Olesiejuk et al., 2018).
Ionochromic Chemosensors : Azomethinimines derived from 5-phenylpyrazolidin-3-one and hydroxy-substituted aromatic aldehydes were developed as a new class of chemosensors with ionochromic properties, efficient in detecting Cu2+ cations and F− anions (Bren et al., 2015).
Eigenschaften
IUPAC Name |
5-methyl-2-phenylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVAOQFPUMLQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332597 | |
| Record name | 5-Methyl-2-phenyl-3-pyrzolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenylpyrazolidin-3-one | |
CAS RN |
13292-56-3 | |
| Record name | 5-Methyl-2-phenyl-3-pyrzolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

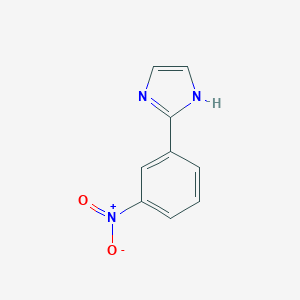
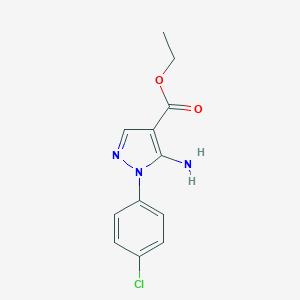
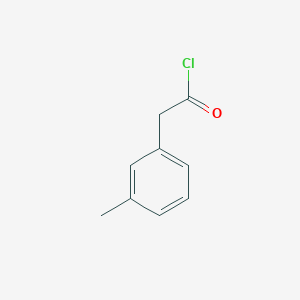
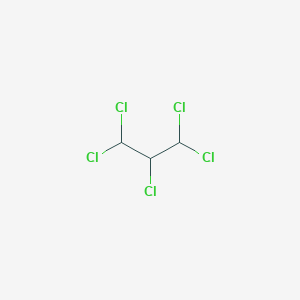
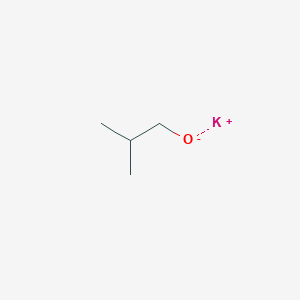
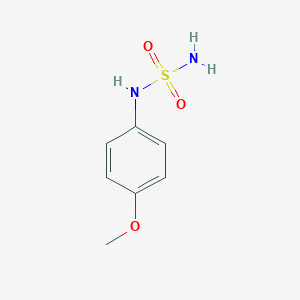
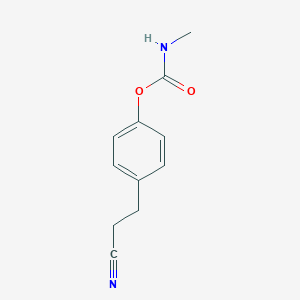
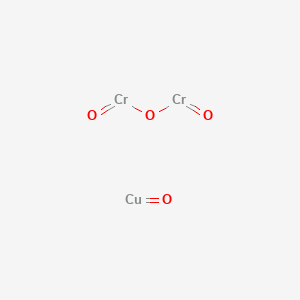
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)

